molecular formula C16H19N3O3 B2451418 Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338956-98-2

Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2451418
CAS No.: 338956-98-2
M. Wt: 301.346
InChI Key: SXWNZKCZLZJPJZ-UHFFFAOYSA-N
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Description

Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate: is a chemical compound with the molecular formula C16H19N3O3. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Properties

IUPAC Name

propan-2-yl 3-phenyl-5-propan-2-yloxy-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)21-15-13(16(20)22-11(3)4)18-19-14(17-15)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWNZKCZLZJPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: Its triazine core is known to interact with various biological targets .

Medicine: In medicine, derivatives of triazine compounds, including this compound, are explored for their therapeutic potential. They are investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: Industrially, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other triazine derivatives may not be as effective .

Biological Activity

Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine ring with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

C16H20N2O4\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4

This structure allows for interactions with various biological targets, particularly in cancer therapy and immunomodulation.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:

  • Syk Inhibition : The compound acts as a selective inhibitor of Spleen tyrosine kinase (Syk), which is crucial for signaling in immune cells. Inhibition of Syk leads to reduced cell proliferation in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Cell Line Studies : In vitro studies demonstrated that this compound has an IC50 value of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cell lines, showing potent growth inhibition compared to non-cancerous MCF10A cells .

2. Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by influencing immune cell signaling pathways. By inhibiting Syk, it modulates the activation of B cells and macrophages, potentially enhancing anti-tumor immunity while minimizing autoimmunity .

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of Kinase Activity : By selectively inhibiting Syk, the compound disrupts downstream signaling pathways that promote cancer cell survival and proliferation.
  • Induction of Apoptosis : Treatment with this compound has been associated with increased levels of caspase activation in cancer cells, suggesting that it may induce apoptosis through intrinsic pathways .

Case Study 1: Breast Cancer

A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice inoculated with MDA-MB-231 cells were treated with varying doses of the compound over 30 days. Results showed significant reduction in tumor size and weight compared to control groups .

Case Study 2: Immune Response Modulation

Another study assessed the immunomodulatory effects of the compound on macrophage activation. When treated with this compound, macrophages exhibited enhanced phagocytic activity and cytokine production (e.g., IL-6 and TNF-alpha), indicating its potential as an adjuvant therapy in cancer treatment .

Comparative Pharmacological Data

The following table summarizes comparative data on the biological activity of this compound against other known compounds:

Compound NameIC50 (μM)Mechanism of ActionTargeted Cancer Type
Isopropyl 5-isopropoxy...0.126Syk InhibitionTriple-negative breast cancer
Compound A (e.g., 5-Fluorouracil)17.02DNA synthesis inhibitionVarious solid tumors
Compound B (e.g., Abemaciclib)2.95CDK4/6 inhibitionBreast cancer

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